![molecular formula C19H26N2O3 B12537727 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid structure that can influence the compound’s biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the carboxylic acid group: This step often involves the use of a carboxylation reagent such as carbon dioxide or a carboxylic acid derivative.
Esterification: The carboxylic acid group is then esterified using an alcohol, typically under acidic or basic conditions, to form the 1,1-dimethylethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or thioesters.
科学的研究の応用
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used to study the effects of spirocyclic structures on biological activity and stability.
作用機序
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound may act as an inhibitor or modulator of its target, affecting the target’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the core.
Spirocyclic lactams: These compounds have a similar spirocyclic structure but contain a lactam group instead of a carboxylic acid ester.
Uniqueness
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)- is unique due to its specific combination of functional groups and stereochemistry. The presence of the 1,1-dimethylethyl ester and the (5S,9S) configuration provides distinct chemical and biological properties that differentiate it from other spirocyclic compounds.
特性
分子式 |
C19H26N2O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
tert-butyl (5S)-9-methyl-6-oxo-7-phenyl-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-14-13-20(15-9-6-5-7-10-15)16(22)19(14)11-8-12-21(19)17(23)24-18(2,3)4/h5-7,9-10,14H,8,11-13H2,1-4H3/t14?,19-/m0/s1 |
InChIキー |
KRAHFZIHYIWBHX-PKDNWHCCSA-N |
異性体SMILES |
CC1CN(C(=O)[C@]12CCCN2C(=O)OC(C)(C)C)C3=CC=CC=C3 |
正規SMILES |
CC1CN(C(=O)C12CCCN2C(=O)OC(C)(C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
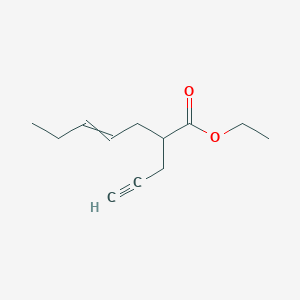
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)

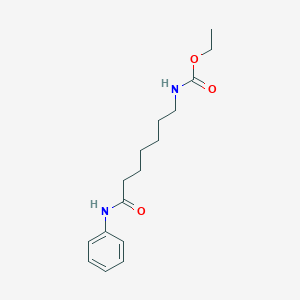

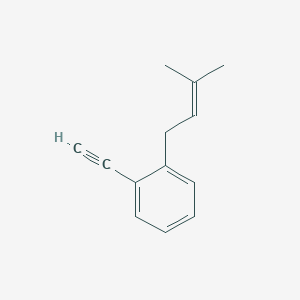

![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)
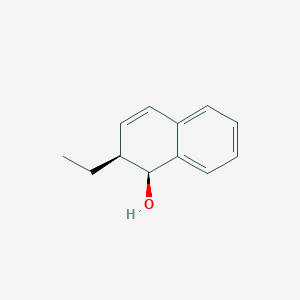
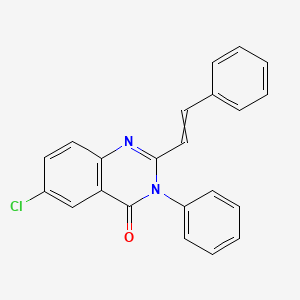
![1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane](/img/structure/B12537726.png)
